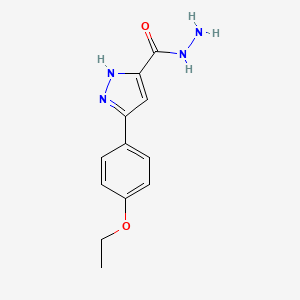

3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Beschreibung

3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 4-ethoxyphenyl substituent at the 3-position of the pyrazole core and a carbohydrazide (-CONHNH₂) group at the 5-position. The ethoxy group (-OCH₂CH₃) on the phenyl ring contributes to the compound’s electronic and steric properties, influencing its solubility, bioavailability, and interaction with biological targets.

Eigenschaften

IUPAC Name |

3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-2-18-9-5-3-8(4-6-9)10-7-11(16-15-10)12(17)14-13/h3-7H,2,13H2,1H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHDDGOYLOOKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives. One common method involves the reaction of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one with hydrazine hydrate in an acetic acid medium. This reaction results in the formation of the desired pyrazole compound .

Industrial Production Methods

While specific industrial production methods for 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has demonstrated significant anti-inflammatory and analgesic activities, making it valuable in developing treatments for conditions such as arthritis and other inflammatory diseases. Research indicates that derivatives of pyrazole can inhibit cyclooxygenase enzymes, which are critical in the inflammatory process .

Anticancer Activity

Recent studies have highlighted the potential of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide in cancer research. For instance, certain derivatives have shown promising results against A549 lung cancer cells, exhibiting growth inhibition and inducing apoptosis. The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its anticancer properties .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activities. Various derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .

Agricultural Chemistry

Agrochemical Formulations

In agricultural chemistry, 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is utilized in formulating agrochemicals. Its properties allow it to function as a fungicide or herbicide, thereby enhancing crop protection and improving agricultural yields. The compound's efficacy in pest control is attributed to its ability to disrupt biological processes in target organisms .

Material Science

Advanced Materials Development

The unique chemical properties of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide make it suitable for creating advanced materials. It is employed in developing polymers and coatings that exhibit enhanced durability and resistance to environmental factors. This application is particularly relevant in industries requiring robust materials for construction and manufacturing .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is used extensively in assays to study enzyme inhibition and receptor interactions. It aids researchers in discovering new therapeutic targets by providing insights into molecular interactions within biological systems .

Analytical Chemistry

Reagent for Detection Methods

3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide serves as a reagent in various analytical methods for detecting and quantifying different compounds. Its reliability makes it a valuable tool in quality control processes across pharmaceutical and chemical industries .

Summary of Applications

| Application Area | Key Uses | Notable Findings |

|---|---|---|

| Pharmaceutical | Anti-inflammatory, analgesic, anticancer | Inhibits COX enzymes; induces apoptosis in A549 cells |

| Agricultural Chemistry | Fungicide, herbicide | Enhances crop protection; improves yields |

| Material Science | Development of polymers and coatings | Increases durability and resistance |

| Biochemical Research | Enzyme inhibition studies | Aids discovery of new therapeutic targets |

| Analytical Chemistry | Detection and quantification methods | Reliable results in quality control |

Wirkmechanismus

The mechanism of action of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 14α-sterol demethylase, which plays a crucial role in sterol biosynthesis. This inhibition can lead to the disruption of essential metabolic pathways in microorganisms, making it a potential antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazole-carbohydrazide derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Anticancer Activity

- (E)-1-(4-tert-Butylbenzyl)-NO-(1-(5-Chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (Compound 26) Key Features: 4-Chlorophenyl (electron-withdrawing) and 4-tert-butylbenzyl (bulky hydrophobic) groups. Activity: Demonstrated the highest growth inhibition (IC₅₀ = 1.2 µM) against A549 lung cancer cells by inducing apoptosis . In contrast, the ethoxyphenyl group in the target compound may reduce electrophilicity, possibly lowering cytotoxicity but improving solubility.

- 1-(3-(4-Chlorophenoxy)phenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide Key Features: Dual 4-chlorophenyl and 4-chlorophenoxy substituents. Activity: Inhibited A549 cell growth via apoptosis induction . Comparison: The electron-withdrawing chlorine atoms likely enhance target binding affinity compared to the ethoxy group, which is electron-donating and may reduce interaction with charged biomolecular sites.

Influence of Aromatic and Heterocyclic Moieties

- 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N′-[(E)-4-pyridinylmethylene]-1H-pyrazole-5-carbohydrazide Key Features: 2-Chlorobenzyloxy (lipophilic) and pyridinylmethylene (hydrogen-bond acceptor) groups. Comparison: The pyridinylmethylene group may facilitate metal coordination or π-π stacking, unlike the simpler carbohydrazide in the target compound.

3-(4-Methoxyphenyl)-4-methyl-N′-[(E)-2-thienylmethylene]-1H-pyrazole-5-carbohydrazide

- Key Features : Thienylmethylene (sulfur-containing heterocycle) and 4-methoxyphenyl groups.

- Activity : Thiophene’s aromaticity and sulfur atom could enhance interactions with hydrophobic enzyme pockets .

- Comparison : The ethoxyphenyl group in the target compound offers similar hydrophobicity but lacks sulfur-mediated interactions.

Impact of Bulky Substituents

- 3-(tert-Butyl)-N'-(4-(dimethylamino)benzylidene)-1-(3-methylbenzyl)-1H-pyrazole-5-carbohydrazide (A1H7) Key Features: tert-Butyl (sterically bulky) and dimethylaminobenzylidene (electron-rich) groups. Synthesis: Prepared via hydrazide-aldehyde condensation (65% yield) . Comparison: Bulky tert-butyl groups may hinder target binding but improve metabolic stability. The ethoxyphenyl group balances steric effects and lipophilicity.

Structural and Pharmacokinetic Considerations

Electronic Properties

- Electron-Donating vs. Electron-Withdrawing Groups :

Solubility and Bioavailability

- Ethoxyphenyl vs. Chlorophenyl analogs (e.g., ) exhibit higher logP values, favoring membrane permeability but risking toxicity.

Biologische Aktivität

3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is C12H14N4O2, with a molecular weight of approximately 246.26 g/mol. The compound features a pyrazole ring substituted with an ethoxyphenyl group and a carbohydrazide moiety, which may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have reported its effectiveness against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations significantly lower than those required for standard anti-inflammatory drugs like diclofenac . These findings suggest that 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide may be a valuable candidate for developing new anti-inflammatory therapies.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. Notably, it has been shown to induce apoptosis in cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound exhibited an IC50 value of approximately 49.85 µM against A549 cells, indicating moderate potency . Furthermore, it has been noted for its ability to inhibit tumor growth in vivo, suggesting its potential as an anticancer agent .

Research Findings and Case Studies

| Study | Activity | Cell Line/Organism | IC50/Effect |

|---|---|---|---|

| Xia et al. (2022) | Antitumor | A549 | 49.85 µM |

| Fan et al. (2022) | Cytotoxicity | A549 | Induced autophagy |

| Niculescu-Duvaz et al. (2020) | Apoptosis induction | MCF-7 | Significant logP values |

| Bandgar et al. (2009) | Antimicrobial | E. coli, S. aureus | MIC comparable to standards |

The mechanism by which 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide exerts its biological effects involves multiple pathways:

- Inhibition of Enzymes: The compound may inhibit cyclooxygenase enzymes involved in inflammatory pathways.

- Induction of Apoptosis: It appears to activate apoptotic pathways in cancer cells, leading to cell death.

- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that it may modulate ROS levels, further contributing to its anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.